6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound is classified under fluorinated amines, specifically as a derivative of pyridine. It is synthesized through various chemical methods, which often involve the reaction of substituted pyridines with different reagents. The presence of the fluorine atom enhances its reactivity and biological properties, making it a subject of interest in pharmaceutical research.
The synthesis of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can be achieved through several methodologies:
The molecular structure of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can be represented by its molecular formula with a molecular weight of approximately .
| Property | Data |
|---|---|
| Molecular Formula | C10H9FN2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine |
| InChI | InChI=1S/C10H9FN2/c11-9-4-1-5-10(13-9)12-7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) |
| InChI Key | MTMKCYKFHUUMQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)F)NCC2=CC=CS2 |
The structure features a fluorine atom at the 6-position of one pyridine ring, while the other ring is substituted with a pyridinylmethyl group, contributing to its biological activity.
6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can participate in several chemical reactions:
Typical reagents include:
The compound exhibits distinct physical properties due to its heterocyclic structure:
Physical properties such as boiling point, melting point, and specific heat capacity have not been extensively documented in available literature but can be inferred from similar compounds within its class.
6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several potential applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: